molecular formula C12H14O4 B7884583 Ethyl 4-hydroxy-3-methoxycinnamate

Ethyl 4-hydroxy-3-methoxycinnamate

Cat. No.: B7884583
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methoxycinnamate (CAS: 4046-02-0), commonly known as ethyl ferulate, is a phenolic ester derived from ferulic acid. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . Structurally, it consists of a cinnamate backbone substituted with a hydroxy group at position 4 and a methoxy group at position 3, esterified with ethanol .

Preparation Methods

Microwave-Assisted Synthesis with Heterogeneous Catalysts

Catalytic Mechanism and Reaction Design

Microwave irradiation has emerged as a transformative technique for synthesizing ethyl ferulate, notably enhancing reaction rates and yields compared to conventional heating. The method described by Gong et al. employs a cation-exchange resin (e.g., Amberlyst-15) as a solid acid catalyst, facilitating esterification between 4-hydroxy-3-methoxycinnamic acid and ethanol . The resin’s sulfonic acid groups protonate the carbonyl oxygen of the acid, increasing electrophilicity and promoting nucleophilic attack by ethanol. Microwave energy accelerates molecular collisions, reducing reaction time from hours to minutes.

Optimization via Orthogonal Experiments

Single-factor and orthogonal experiments identified critical parameters:

  • Catalyst loading : 30% w/w of resin relative to the substrate maximized active sites without diffusion limitations .

  • Microwave power : 300 W balanced energy input and thermal stability, avoiding side reactions like ether formation .

  • Ethanol-to-acid ratio : A 5:1 molar ratio ensured excess ethanol drove equilibrium toward ester formation, achieving 84.2% yield .

  • Reaction time : 30 minutes sufficed for near-complete conversion, with prolonged exposure causing resin degradation .

The catalyst retained 78% efficiency after five cycles, demonstrating robustness. This method’s scalability is limited by microwave cavity size but remains viable for lab-scale production.

Acid-Catalyzed Transethylation from γ-Oryzanol

Reaction Pathway and Solvent Systems

An alternative route synthesizes ethyl ferulate via transethylation of γ-oryzanol, a natural antioxidant in rice bran oil. Sulfuric acid (12.3% v/v) catalyzes the cleavage of γ-oryzanol’s sterol-ferulate bond, releasing ferulic acid, which subsequently esterifies with ethanol . The reaction occurs at ethanol’s reflux temperature (~78°C), with a 0.5:2 (g/mL) γ-oryzanol-to-ethanol ratio. This one-pot method avoids isolating intermediates, streamlining production.

Response Surface Methodology (RSM) Optimization

Central Composite Design (CCD) experiments optimized H2SO4 concentration and reaction time :

FactorOptimal ValueEffect on Yield
H2SO4 concentration12.3% v/vMaximizes proton donation
Reaction time9.37 hoursBalances conversion/decay

RSM predicted an 87.11% yield, validated experimentally at 87.11±1.41% . Scale-up to 12.5 g γ-oryzanol yielded 79.34%, attributed to heat transfer inefficiencies in larger reactors .

Enzymatic Esterification: Challenges and Advances

Lipase-Catalyzed Reactions

Enzymatic methods using immobilized lipases (e.g., Novozym®435) offer eco-friendly synthesis under mild conditions (40–60°C) . However, yields vary widely (20–87%) due to:

  • Substrate inhibition : High ethanol concentrations denature enzymes.

  • Byproduct formation : Oxidation of ferulic acid at elevated temperatures.

Solvent Engineering for Enzyme Stability

Biphasic systems (e.g., ethanol/hexane) mitigate solvent toxicity. A 3:1 hexane-to-ethanol ratio improved lipase stability, achieving 75% yield at 50°C . Despite progress, enzymatic routes lag behind chemical methods in cost and scalability.

Purification and Isolation Techniques

Antisolvent Crystallization

Post-synthesis, ethyl ferulate is purified via antisolvent crystallization. Adding water to the reaction mixture reduces ethanol concentration to 49.95% v/v, precipitating phytosterols and unreacted γ-oryzanol . Filtration yields 98% pure ethyl ferulate with 83.6% recovery .

Reactive Extraction Challenges

Reactive extraction from biomass (e.g., corn fiber) faces decomposition hurdles. Water content >4 wt% in ethanol reduces yields by 31% due to ferulate hydrolysis . Optimizing NaOH concentration (0.04–0.32 M) and solvent-to-biomass ratio (4:1–12:1) minimizes side reactions .

Comparative Analysis of Synthesis Methods

Yield and Efficiency

MethodCatalystYieldTimeScalability
Microwave-assistedCation-exchange resin84.2%30 minModerate
Acid-catalyzedH2SO487.11%9.37 hHigh
EnzymaticNovozym®43575%24 hLow

Environmental and Economic Considerations

  • Microwave synthesis reduces energy use by 40% vs. conventional heating but requires specialized equipment .

  • Acid-catalyzed routes generate sulfate waste, necessitating neutralization .

  • Enzymatic methods have low waste but high enzyme costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl ferulate undergoes several types of chemical reactions, including:

    Oxidation: Ethyl ferulate can be oxidized to form various oxidation products, including quinones and other phenolic derivatives.

    Reduction: Reduction of ethyl ferulate can lead to the formation of dihydroferulic acid derivatives.

    Substitution: Ethyl ferulate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and phenolic derivatives.

    Reduction: Dihydroferulic acid derivatives.

    Substitution: Various substituted ferulate esters.

Scientific Research Applications

Herbicidal Activity

Overview
Ethyl ferulate has been identified as an effective herbicide, particularly against certain weed species. Research indicates that it exhibits significant inhibitory effects on weeds such as Digitaria sanguinalis, Amaranthus retroflexus, and Setaria viridis.

Case Study
A study conducted in 2015 demonstrated that ethyl ferulate had an IC50 value of 281.53 mg/L against Digitaria sanguinalis, indicating its potential as a selective herbicide with minimal toxicity to non-target crops . The compound was synthesized using a straightforward method involving ferulic acid and dehydrated alcohol, yielding a product with high purity and effectiveness.

Table: Herbicidal Efficacy of Ethyl Ferulate

Weed SpeciesIC50 (mg/L)
Digitaria sanguinalis281.53
Amaranthus retroflexus90.13
Setaria viridis155.86

Cancer Chemoprevention

Overview
Ethyl ferulate has emerged as a promising candidate for cancer chemoprevention, particularly in esophageal squamous cell carcinoma (ESCC). It acts as an mTOR inhibitor, which is crucial for regulating cell growth and proliferation.

Case Study
A study published in 2022 investigated the effects of ethyl ferulate on ESCC progression. The results showed that treatment with ethyl ferulate significantly inhibited the growth of ESCC cells in vitro and reduced tumor growth in patient-derived xenograft models. The compound induced G1 phase cell cycle arrest and modulated the expression of cell cycle regulatory proteins, suggesting its potential role in cancer therapy .

Dermatological Applications

Overview
Ethyl ferulate is also recognized for its protective effects against skin damage caused by reactive oxygen species (ROS). Its antioxidant properties make it a valuable ingredient in skincare formulations.

Case Study
Research highlighted the role of ethyl ferulate in mitigating oxidative stress in skin cells, thereby reducing the risk of skin cancers and other skin diseases associated with ROS-induced damage . Its incorporation into sunscreens has been noted to enhance photoprotection against UV radiation.

Osteoporosis Management

Overview
Recent studies have explored the potential of ethyl ferulate in managing osteoporosis by regulating osteoclastogenesis, the process responsible for bone resorption.

Case Study
A study indicated that ethyl ferulate could attenuate ovariectomy-induced osteoporosis by inhibiting the formation of osteoclasts through modulation of mitogen-activated protein (MAP) signaling pathways . This suggests its application in developing therapeutic strategies for bone health.

Mechanism of Action

Ethyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival. Molecular targets include enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares ethyl ferulate with structurally related cinnamate esters and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications References
Ethyl ferulate C₁₂H₁₄O₄ 222.24 4-hydroxy, 3-methoxy, ethyl ester Catalytic lignin depolymerization Antioxidants, FAE assays, sunscreens
Methyl 4-hydroxy-3-methoxycinnamate C₁₁H₁₂O₄ 208.21 4-hydroxy, 3-methoxy, methyl ester Esterification of ferulic acid Enzyme substrates, flavorants
Ethyl 3-(4-hydroxy-3-methoxyphenyl) propionate C₁₂H₁₆O₄ 224.25 4-hydroxy, 3-methoxy, propionate Lignin depolymerization via β-O-4 cleavage Fragrance intermediates
Ferulic acid (FA) C₁₀H₁₀O₄ 194.18 4-hydroxy, 3-methoxy, carboxylic acid Natural extraction or chemical synthesis Antioxidants, anti-inflammatory agents
Ethyl 4-chlorocinnamate C₁₁H₁₁ClO₂ 210.66 4-chloro, ethyl ester Esterification of 4-chlorocinnamic acid Organic synthesis intermediates

Research Findings and Industrial Relevance

  • FAE Production : Ethyl ferulate is critical in screening FAE-producing microbial strains (e.g., Klebsiella oxytoca Z28), enabling industrial FA production from agro-waste .
  • Catalytic Reusability : SO₄²⁻/ZrO₂-ATP catalysts retain >75% activity after six reuse cycles, emphasizing ethyl ferulate's role in sustainable lignin valorization .
  • Therapeutic Potential: Ethyl ferulate induces heme oxygenase-1 (HO-1) in neurons, suggesting utility in treating oxidative stress-related neurodegeneration .

Biological Activity

Ethyl 4-hydroxy-3-methoxycinnamate, commonly known as ethyl ferulate (FAEE), is an ester derivative of ferulic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and herbicidal properties. This article provides a comprehensive overview of the biological activity associated with FAEE, supported by relevant data and case studies.

FAEE is synthesized from ferulic acid through esterification, which enhances its lipophilicity compared to its parent compound. This increased lipophilicity allows for better cellular penetration and bioavailability, making FAEE a more effective agent in various biological applications.

1. Antioxidant Activity

FAEE exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge reactive oxygen species (ROS). Studies have demonstrated that FAEE can inhibit the generation of ROS in activated neutrophils, showing efficacy comparable to well-known antioxidants like apocynin. The antioxidant capacity of FAEE was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, indicating its potential to reduce Fe(III) to Fe(II) effectively .

CompoundAntioxidant Activity (TEAC)
Ferulic AcidHigher than FAEE
Ethyl FerulateSignificant inhibition of ROS

2. Anti-Inflammatory Effects

FAEE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) in LPS-stimulated macrophages, which is crucial for inflammatory responses. Additionally, it reduces the expression of inducible nitric oxide synthase (iNOS), further supporting its role in mitigating inflammation . The compound's anti-inflammatory effects were confirmed through luminol-dependent chemiluminescence assays that measured ROS release from neutrophils.

3. Neuroprotective Properties

Research indicates that FAEE can induce heme oxygenase-1 (HO-1) in neuronal cells, providing protection against oxidative stress and neurodegenerative conditions. This activity is critical as HO-1 plays a protective role in various neurological disorders by reducing oxidative damage . In one study, FAEE protected rat neurons from damage induced by amyloid β peptide, suggesting its potential application in Alzheimer's disease therapy .

4. Herbicidal Activity

FAEE has demonstrated herbicidal properties against several weed species. In a study evaluating its effectiveness, FAEE showed inhibitory effects on weeds such as Digitaria sanguinalis and Amaranthus retroflexus, with an IC50 value of approximately 281.53 mg/L. This suggests that FAEE could serve as an environmentally friendly herbicide with minimal toxicity to non-target crops .

Case Studies

Case Study 1: Neuroprotection Against Oxidative Stress
In a controlled experiment involving rat astrocytes and neurons exposed to oxidative stressors, treatment with FAEE resulted in increased cell viability and reduced markers of oxidative damage. The induction of HO-1 was noted as a key mechanism behind its protective effects.

Case Study 2: Anti-inflammatory Mechanism
A study assessing the effects of FAEE on human peripheral blood neutrophils revealed that pre-treatment with FAEE significantly reduced the production of superoxide anions compared to controls. This effect was linked to the inhibition of NADPH oxidase activity, a critical enzyme in ROS generation during inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 4-hydroxy-3-methoxycinnamate, and how can they influence experimental design?

Answer:

  • Molecular Formula : C₁₂H₁₄O₄ (MW: 222.24 g/mol) .
  • Melting Point : Discrepancies exist between sources: 56–61 °C (TCI) vs. 63–65 °C (J&K Scientific) . This variability suggests batch-dependent purity or polymorphic forms. Researchers should verify purity via GC (≥97% recommended) and use differential scanning calorimetry (DSC) to confirm melting behavior.
  • Solubility : Highly soluble in methanol and DMSO (10 mM), making it suitable for in vitro assays requiring organic solvents .
  • Handling : Use gloves, eye protection, and fume hoods due to skin/eye irritation risks (H315/H319) .

Q. What standardized methods are used to quantify this compound in biological matrices?

Answer:

  • Spectrophotometry : Measure absorbance at 320 nm in enzyme activity assays (e.g., feruloyl esterase), using Tris-HCl buffer (pH 9.0) and substrate concentrations ≥1% .
  • Chromatography : HPLC with UV detection (λ = 290–320 nm) or LC-MS for high sensitivity in pharmacokinetic studies. Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

Q. How is this compound synthesized, and what are common impurities?

Answer:

  • Esterification : React ferulic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Byproducts : Residual ferulic acid (retention on reverse-phase columns) and ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate from hydrogenation side reactions. Purify via recrystallization (methanol/water) or flash chromatography .

Advanced Research Questions

Q. How does this compound induce neuroprotective pathways, and what experimental models validate this?

Answer:

  • HO-1 Induction : In rat astrocytes, this compound upregulates heme oxygenase-1 (HO-1) via Nrf2/ARE signaling. Use Western blotting (anti-HO-1 antibodies) and siRNA knockdown to confirm pathway involvement .
  • Oxidative Stress Models : Pretreat neuronal cultures with 10–50 μM compound before H₂O₂ exposure. Measure ROS reduction via DCFH-DA fluorescence and cell viability via MTT assay .

Q. What catalytic systems optimize the production of this compound from lignin?

Answer:

  • SO₄²⁻/ZrO₂-ATP Catalyst : Achieves β-O-4 bond cleavage in lignin-derived polymers. Reaction conditions: 180°C, 3.5 MPa H₂, ethanol solvent. Yields ~22% via GC-MS analysis (m/z 222 [M−H]⁻) .
  • Byproduct Control : Co-fed H₂ suppresses ketone formation (e.g., 4-hydroxy-3-methoxyacetophenone). Monitor via GC-FID with a DB-5MS column .

Q. How does structural modification of this compound enhance its acaricidal activity?

Answer:

  • SAR Insights :
    • Methoxy Group : Removal (e.g., ethyl cinnamate) reduces activity against Psoroptes cuniculi.
    • Esterification : Ethyl esters show higher bioavailability than methyl analogs (LC₅₀ = 0.8 mg/mL vs. 1.2 mg/mL) .
  • Synthesis : Optimize yields (55–81%) via Claisen-Schmidt condensation. Characterize via ¹H-NMR (δ 6.3–7.2 ppm for aromatic protons) and ESI-MS .

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021502
Record name Ethyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4046-02-0
Record name Ethyl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4046-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate

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